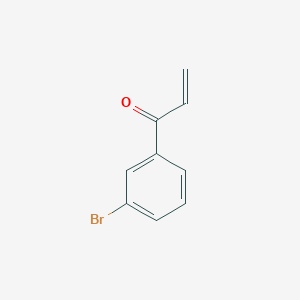

1-(3-Bromophenyl)prop-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRILSVOMBCDBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 1 3 Bromophenyl Prop 2 En 1 One

Nucleophilic Conjugate Addition Reactions (Michael Additions)

The Michael addition, or conjugate 1,4-addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the enone system, driven by the formation of a stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com The reaction typically proceeds in three steps: deprotonation of a pro-nucleophile to form a nucleophile (like an enolate), conjugate addition to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

The concept of regioselectivity is crucial when a nucleophile can attack multiple electrophilic sites. In the case of 1-(3-bromophenyl)prop-2-en-1-one, the primary sites for nucleophilic attack are the carbonyl carbon (1,2-addition) and the β-carbon of the alkene (1,4-addition). The outcome is heavily influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates (Gilman reagents) and enamines, preferentially undergo 1,4-conjugate addition.

Stereoselectivity becomes important when the addition reaction creates one or more new stereocenters. The approach of the nucleophile to the planar enone system can occur from two different faces, potentially leading to a mixture of diastereomers or enantiomers. For instance, the Michael addition of dialkylcuprates to cyclic enones has been shown to be highly stereoselective, with the stereochemical outcome influenced by substituents on the ring and the nature of the cuprate (B13416276) reagent. nih.gov In the context of this compound, the addition of a nucleophile to the β-carbon and subsequent protonation of the enolate intermediate can create up to two stereocenters, making the control of both relative and absolute stereochemistry a key challenge.

Theoretical calculations using global and local reactivity descriptors can help predict the regioselectivity of Michael additions, showing a preference for nucleophilic attack at the β-carbon of activated vinyl units. rsc.org

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. nih.gov In the context of Michael additions, chiral organocatalysts can create a chiral environment around the substrate, directing the nucleophilic attack to one face of the enone and leading to the formation of a specific enantiomer. mdpi.com

Commonly used organocatalysts for this transformation include chiral secondary amines (like proline and its derivatives) and thiourea-based catalysts. nih.govmdpi.com These catalysts often operate through a bifunctional activation mechanism. For example, a thiourea (B124793) catalyst derived from diphenylethylenediamine can activate the enone through hydrogen bonding while a basic amine site on the catalyst deprotonates the nucleophile, bringing both reactants into close proximity in a specific orientation. nih.govmdpi.com This dual activation facilitates the reaction and controls the stereochemical outcome, often providing products with high enantiomeric excess (ee). mdpi.commdpi.com

Table 1: Examples of Organocatalytic Michael Additions

| Catalyst Type | Nucleophile | Electrophile (Acceptor) | Product Type | Typical Selectivity |

| Thiourea-based | 1,3-Dicarbonyl Compounds | Nitroolefins | Functionalized alkanes | Good to excellent ee (up to 92:8 er) |

| Primary Amine-based | 1,3-Dicarbonyl Compounds | Nitrostyrenes | Michael adducts with quaternary stereocenters | Good enantioselectivities |

| (R,R)-DPEN-Thiourea | Isobutyraldehyde | Maleimides | Succinimides | High yield (≥97%) and enantioselectivity (99% ee) nih.gov |

Metal catalysts are widely employed to facilitate conjugate additions, offering high efficiency and selectivity. libretexts.org Copper-catalyzed reactions, particularly with organozinc reagents or Grignard reagents in the presence of chiral ligands, are among the most powerful methods for forming C-C bonds via 1,4-addition. libretexts.org Chiral phosphoramidite (B1245037) and ferrocenyl-based ligands like Josiphos have proven effective in achieving high enantioselectivity in the copper-catalyzed addition of organometallic reagents to α,β-unsaturated ketones. libretexts.org

Rhodium-catalyzed conjugate additions, especially with organoboronic acids, represent another important class of these reactions. libretexts.org In a typical catalytic cycle, a chiral rhodium-phosphine complex (e.g., Rh/(S)-BINAP) reacts with the organoboronic acid to form a key aryl- or alkenyl-rhodium intermediate. This species then adds to the enone, followed by hydrolysis to release the product and regenerate the active catalyst. libretexts.org

Cycloaddition Reactions Involving the Enone System

The carbon-carbon double bond in this compound can participate as a 2π-electron component in various cycloaddition reactions, providing access to cyclic and heterocyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.org The enone moiety in this compound makes it an effective dienophile. The electron-withdrawing nature of the carbonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

When reacting with an unsymmetrical diene, the reaction with this compound can lead to issues of regioselectivity, which can often be predicted by examining the electronic properties of the reactants. chemtube3d.com The reaction is also stereospecific, meaning the stereochemistry of the reactants is transferred to the product. Furthermore, when cyclic dienes are used, the reaction can favor the formation of the endo product due to stabilizing secondary orbital interactions. organic-chemistry.org

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the alkene of the enone) to generate a five-membered heterocyclic ring. nih.govorganic-chemistry.org This reaction is a powerful tool for synthesizing a wide variety of heterocycles, such as pyrrolidines, isoxazolidines, and pyrazoles. nih.govwikipedia.org

The enone system of this compound serves as the dipolarophile. wikipedia.org It reacts with various 1,3-dipoles, which are molecules that can be represented as having charge separation over three atoms. Examples of 1,3-dipoles include:

Azomethine ylides: Generated in situ, they react with the enone to form pyrrolidine (B122466) rings. nih.gov

Nitrile oxides: These react to yield isoxazolines.

Nitrones: Their cycloaddition produces isoxazolidines. mdpi.com

The regioselectivity of the addition is governed by the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile. The reaction is typically concerted and proceeds with high stereospecificity. organic-chemistry.org

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack due to its electron-rich nature. libretexts.org This reactivity allows for a range of electrophilic addition reactions, including halogenation and hydrohalogenation.

Halogenation Reactions and Proposed Mechanisms

The halogenation of alkenes, including the enone system of chalcones, typically proceeds through an electrophilic addition mechanism. libretexts.orgmasterorganicchemistry.com The reaction of an alkene with a halogen, such as bromine (Br₂) or chlorine (Cl₂), leads to the formation of a vicinal dihalide. masterorganicchemistry.com

The proposed mechanism involves the initial attack of the π electrons of the double bond on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by a halide ion from the side opposite to the halonium ion bridge, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

In the case of this compound, the reaction with a halogen would be expected to yield a 2,3-dihalo-1-(3-bromophenyl)propan-1-one. The regioselectivity of the attack on the unsymmetrical halonium ion can be influenced by both steric and electronic factors.

| Reactant | Reagent | Product | Proposed Mechanism |

| This compound | Halogen (X₂) | 2,3-Dihalo-1-(3-bromophenyl)propan-1-one | Electrophilic addition via a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org |

Hydrohalogenation Pathways

The addition of hydrogen halides (HX) to the carbon-carbon double bond of this compound is another example of an electrophilic addition reaction. masterorganicchemistry.com This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halide ion adds to the more substituted carbon atom. youtube.comyoutube.com

The mechanism involves the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The stability of the resulting carbocation determines the regioselectivity of the addition. In the case of an enone, the electron-withdrawing effect of the carbonyl group can influence the stability of the carbocation intermediate. The subsequent attack of the halide ion on the carbocation yields the final product. libretexts.org

For this compound, the addition of a hydrogen halide would lead to the formation of a halopropanone derivative. The regiochemistry would depend on the relative stability of the possible carbocation intermediates.

| Reactant | Reagent | Product | Regioselectivity |

| This compound | Hydrogen Halide (HX) | 3-Halo-1-(3-bromophenyl)propan-1-one or 2-Halo-1-(3-bromophenyl)propan-1-one | Follows Markovnikov's rule, influenced by carbocation stability. youtube.comyoutube.com |

Reductions of the Carbonyl and Carbon-Carbon Double Bond

The enone functionality of this compound allows for selective reduction of either the carbonyl group or the carbon-carbon double bond, or both. libretexts.orglibretexts.org The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Chemoselective Reductions of the Enone Moiety

Chemoselective reduction of the enone system is a valuable transformation in organic synthesis. tandfonline.comacs.org Different reagents can be employed to selectively reduce either the carbonyl group (1,2-reduction) to an allylic alcohol or the carbon-carbon double bond (1,4-reduction or conjugate reduction) to a saturated ketone. libretexts.orgacgpubs.org

For the selective 1,2-reduction of the carbonyl group, reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) are often used. acgpubs.org This method is known to favor the formation of the allylic alcohol while leaving the double bond intact. acgpubs.org

For the selective 1,4-reduction of the carbon-carbon double bond, various methods have been developed. These include the use of metal hydrides, catalytic hydrogenation, and transfer hydrogenation. tandfonline.comacs.org For instance, free radical-mediated reduction using tributyltin hydride (nBu₃SnH) has been shown to be effective for the 1,4-reduction of enones. tandfonline.com However, this method may not be suitable for bromo-substituted compounds as it can also cause dehalogenation. tandfonline.com

| Reduction Type | Reagent System | Product |

| 1,2-Reduction | NaBH₄ / CeCl₃ (Luche Reduction) | 1-(3-Bromophenyl)prop-2-en-1-ol |

| 1,4-Reduction | nBu₃SnH / AIBN | 1-(3-Bromophenyl)propan-1-one (and potential debromination products) tandfonline.com |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation provides a means to produce chiral compounds from prochiral substrates like this compound. This can involve the enantioselective reduction of either the carbonyl group or the carbon-carbon double bond.

Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, are employed for these transformations. nih.govnih.gov For example, asymmetric transfer hydrogenation using a BINOL-derived boro-phosphate catalyst has been successfully used for the reduction of the C=C bond in trans-chalcone derivatives with high yields and enantioselectivities. acs.orgorganic-chemistry.org Similarly, Ru(II)-catalyzed asymmetric transfer hydrogenation has been used for the one-pot reduction of both the C=C and C=O bonds of chalcones to produce chiral 1,3-diarylpropan-1-ols. nih.govresearchgate.net

These methodologies are highly valuable for the synthesis of optically active building blocks for pharmaceuticals and other biologically active molecules. The specific catalyst and reaction conditions can be tuned to achieve the desired stereochemical outcome.

| Reaction | Catalyst System | Product | Stereoselectivity |

| Asymmetric Transfer Hydrogenation of C=C | BINOL-derived boro-phosphate / borane | (R)- or (S)-1-(3-Bromophenyl)propan-1-one | High enantioselectivity acs.orgorganic-chemistry.org |

| Asymmetric Transfer Hydrogenation of C=C and C=O | Oxo-tethered-Ru(II) / sodium formate | (R)- or (S)-1-(3-Bromophenyl)propan-1-ol | Good to excellent enantioselectivity nih.govresearchgate.net |

Transformations Involving the Bromine Substituent on the Phenyl Ring

The presence of a bromine atom on the phenyl ring of this compound opens up a versatile range of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. These reactions primarily leverage the bromine as a leaving group in cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituent in this compound serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.orgnih.gov In the case of this compound, it can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 1-(3-arylphenyl)prop-2-en-1-one derivatives. libretexts.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid partner. organic-chemistry.orgharvard.edu

Interactive Data Table: Suzuki Coupling of Aryl Halides | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ortho-bromoaniline | Various boronic esters | Pd(OAc)2, SPhos | K3PO4 | Toluene/H2O | Coupled anilines | Good to excellent | | Aryl Bromides | Alkylboronic acids | Pd(OAc)2/PCy3 | K3PO4 | Toluene/H2O | Alkyl-aryl products | Varies | | Aryl Chlorides | Arylboronic acids | Pd2(dba)3/P(t-Bu)3 | K3PO4 | Dioxane | Biaryl products | Varies |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.orgorganic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 1-(3-(alkynyl)phenyl)prop-2-en-1-one derivative. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org This method is particularly valuable for synthesizing conjugated enyne systems. libretexts.org

Interactive Data Table: Sonogashira Coupling of Aryl Halides | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 2-Amino-3-alkynylpyridines | 72-96 researchgate.net | | Aryl Iodides | Terminal alkynes | PdCl2(PPh3)2, CuI | Et3N | THF | Aryl-alkynes | Varies | | Aryl Bromides | Terminal alkynes | PdCl2(PCy3)2 | Cs2CO3 | Dioxane | Aryl-alkynes | Varies |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While the primary application of the Heck reaction involves the vinyl or aryl halide coupling with an alkene, the bromine substituent on the phenyl ring of this compound can participate in this reaction. For instance, it could be coupled with various alkenes to introduce new vinyl groups at the 3-position of the phenyl ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The use of ionic liquids has been shown to improve reaction efficiency in some cases. wikipedia.org

Interactive Data Table: Heck Reaction of Aryl Halides | Aryl Halide | Alkene | Catalyst | Base | Additive | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate (B77674) | Pd(OAc)2 | NaOAc | TBAB, NaBr | Coupled product | Good to excellent beilstein-journals.org | | Aryl Iodides | Styrene | PdCl2 | K2CO3 | - | Stilbene | Varies wikipedia.org | | Aryl Bromides | Acrylates | Pd(OAc)2 | Et3N | PPh3 | Substituted acrylates | Varies |

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of this compound, the propenone group (-COCH=CH2) is an electron-withdrawing group. However, it is located meta to the bromine atom. This meta-positioning is significantly less effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the SNAr reaction compared to ortho or para positioning. masterorganicchemistry.com Therefore, this compound is generally considered to be unreactive towards traditional SNAr reactions under standard conditions. For SNAr to be a viable pathway, much harsher reaction conditions or the introduction of additional, strongly activating groups on the phenyl ring would likely be necessary.

Acid-Catalyzed and Base-Catalyzed Transformations

Both the carbonyl group and the α,β-unsaturated system in this compound are susceptible to transformations under acidic or basic conditions.

The synthesis of chalcones, such as this compound itself, is often achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) (3-bromobenzaldehyde) and an acetophenone (B1666503). researchgate.net This reaction involves the formation of an enolate under basic conditions, which then attacks the aldehyde.

Under acidic conditions, the carbonyl oxygen can be protonated, activating the α,β-unsaturated system towards nucleophilic attack. For instance, acid-catalyzed hydration of the double bond can occur. Heteropolyacids have been employed as catalysts for the synthesis of chalcone (B49325) derivatives. bas.bg

Base-catalyzed reactions can include Michael additions to the β-carbon of the enone system. A wide variety of nucleophiles, such as amines, thiols, and carbanions, can add to the double bond.

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

The kinetics and thermodynamics of the reactions involving this compound are crucial for understanding reaction feasibility, optimizing conditions, and predicting product distributions.

Nucleophilic Aromatic Substitution (SNAr): The high activation energy required for the formation of the Meisenheimer complex in meta-substituted systems like this compound makes the reaction kinetically unfavorable under normal conditions. masterorganicchemistry.com The thermodynamic stability of the starting material compared to the high-energy intermediate presents a significant barrier.

Acid- and Base-Catalyzed Reactions: The kinetics of acid- and base-catalyzed additions to the enone system depend on the concentration and strength of the acid or base, as well as the nucleophilicity of the attacking species. These reactions are generally thermodynamically driven by the formation of new, stable sigma bonds. In the case of the Claisen-Schmidt condensation for its synthesis, the final dehydration step to form the conjugated system is a strong thermodynamic driving force. researchgate.net

Applications of 1 3 Bromophenyl Prop 2 En 1 One As a Synthetic Intermediate

Building Block for Heterocyclic Compound Synthesis (Synthetic Pathway Focus)

The enone functionality of 1-(3-bromophenyl)prop-2-en-1-one is a cornerstone for the synthesis of a wide array of heterocyclic compounds. The general strategy involves the reaction of the α,β-unsaturated ketone with binucleophilic reagents, leading to cyclization and the formation of stable heterocyclic rings.

Pyridines: Substituted pyridines can be synthesized from this compound through multicomponent reactions. For instance, in the Hantzsch pyridine (B92270) synthesis, an α,β-unsaturated ketone reacts with a β-ketoester and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to yield a dihydropyridine, which can then be oxidized to the corresponding pyridine. The versatility of this method allows for the introduction of various substituents on the resulting pyridine ring.

Pyrazoles: Pyrazoles are readily prepared by the condensation reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives. scienceopen.comrsc.org The reaction of this compound with hydrazine hydrate (B1144303) would initially form a pyrazoline intermediate, which can subsequently be oxidized to the aromatic pyrazole. This straightforward approach provides access to 3-(3-bromophenyl)-substituted pyrazoles, which can be further functionalized.

Isoxazoles: In a similar vein, the reaction of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. scienceopen.com The initial Michael addition of the hydroxylamine is followed by intramolecular cyclization and dehydration to afford the stable isoxazole (B147169) ring. This method provides a direct route to 3-(3-bromophenyl)-substituted isoxazoles.

Table 1: Synthesis of Heterocycles from this compound

| Heterocycle | Reagents | General Reaction |

|---|---|---|

| Pyridine | β-ketoester, Ammonium acetate | Hantzsch Pyridine Synthesis |

| Pyrazole | Hydrazine hydrate | Condensation/Oxidation |

| Isoxazole | Hydroxylamine hydrochloride | Condensation/Cyclization |

The reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems. For example, it can serve as a key precursor in the synthesis of pyrazolo[3,4-d]pyrimidines. This typically involves the initial formation of a substituted pyrazole, as described above, which then undergoes further reactions, such as condensation with a suitable three-carbon synthon, to construct the fused pyrimidine (B1678525) ring. The resulting polycyclic frameworks are of significant interest in medicinal chemistry.

Precursor for Advanced Chemical Scaffolds (Synthetic Methodology Focus)

Beyond the synthesis of simple heterocycles, this compound is a valuable starting material for the construction of sophisticated chemical scaffolds, including those with defined stereochemistry.

The α,β-unsaturated ketone moiety in this compound is an excellent Michael acceptor, making it an ideal substrate for asymmetric conjugate addition reactions. Organocatalysis has emerged as a powerful tool for the enantioselective Michael addition of various nucleophiles, such as ketones, aldehydes, and nitroalkanes, to chalcones. nih.gov By employing chiral amines or their derivatives as catalysts, it is possible to generate 1,5-dicarbonyl compounds or other adducts with high enantiomeric excess. These chiral intermediates are valuable building blocks for the synthesis of enantiomerically pure complex molecules.

Table 2: Organocatalytic Enantioselective Michael Addition to Chalcones

| Nucleophile | Chiral Catalyst | Product Type |

|---|---|---|

| Ketones | Proline derivatives | Chiral 1,5-diketones |

| Aldehydes | Chiral secondary amines | Chiral γ-nitro carbonyls |

| Thiols | Chiral thioureas | Chiral β-thio ketones |

While specific examples of the total synthesis of complex natural products starting directly from this compound are not extensively documented in readily available literature, its potential as a key building block is evident. Chalcones are recognized as important precursors in the biosynthesis and laboratory synthesis of flavonoids and isoflavonoids. scienceopen.combohrium.com The versatile reactivity of the enone system and the presence of the bromo-substituent for cross-coupling reactions make this compound a suitable starting point for the assembly of complex natural product skeletons. For instance, it could be envisioned as a fragment in the convergent synthesis of polycyclic natural products, where the bromophenyl moiety allows for late-stage functionalization via reactions like Suzuki or Heck couplings. The chalcone (B49325) backbone itself is a common feature in many biologically active natural products. nih.govnih.gov

Role in Functional Organic Material Precursor Synthesis (Focus on synthetic chemistry, not material properties)

The unique electronic and structural features of this compound make it a valuable precursor in the synthesis of functional organic materials. The conjugated π-system of the chalcone framework is a key determinant of the electronic properties of the resulting materials.

The presence of the bromine atom is particularly advantageous, as it provides a reactive handle for further synthetic modifications through various cross-coupling reactions. For example, Suzuki coupling of bromochalcones can be employed to synthesize bichalcones, which are of interest for their potential applications in materials science. bohrium.com Furthermore, chalcones are known precursors for hole-transporting materials, dyes for solar cells, and polymers for organic photovoltaics. rsc.org The synthesis of these materials often involves the polymerization or derivatization of chalcone-based monomers, where the specific substituents on the aromatic rings play a crucial role in tuning the material's properties. The synthesis of (E)-1-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a derivative of the title compound, highlights the interest in these molecules for applications in optical technologies. nih.gov

Monomer for Controlled Polymerization Studies

While research into the direct polymerization of this compound is not extensively documented, its derivatives have been successfully employed as monomers in polymerization reactions. The fundamental chalcone structure can be modified to incorporate polymerizable groups, such as acrylates, allowing for its integration into polymer chains.

A notable example involves the synthesis of a novel acrylate (B77674) monomer derived from a brominated chalcone, specifically 4-(2-bromo-3-(4-bromophenyl)-3-oxoprop-1-enyl) phenyl acrylate (DBA). researchgate.net This monomer was synthesized and subsequently copolymerized with glycidyl (B131873) methacrylate (B99206) (GMA) and methacrylic acid (MA) using a solution polymerization technique. The formation of the resulting copolymers, poly(DBA-co-GMA) and poly(DBA-co-MA), was confirmed through various spectroscopic methods, including FT-IR, ¹H NMR, and UV-Vis spectrophotometry. researchgate.net The ¹H NMR spectrum confirmed the formation of the product by the presence of a polymerized proton peak around 1 to 1.5 ppm. researchgate.net This research demonstrates the viability of using brominated chalcone scaffolds to create novel copolymers with potentially tailored properties.

Table 1: Copolymerization of a Brominated Chalcone Acrylate Monomer (DBA)

| Monomer 1 | Comonomer | Resulting Copolymer | Polymerization Technique | Characterization Methods |

|---|---|---|---|---|

| 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate (DBA) | Glycidyl methacrylate (GMA) | poly(DBA-co-GMA) | Solution Polymerization | FT-IR, ¹H NMR, UV-Vis |

| 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate (DBA) | Methacrylic acid (MA) | poly(DBA-co-MA) | Solution Polymerization | FT-IR, ¹H NMR, UV-Vis |

Data sourced from a study on a novel acrylate copolymer based on a brominated chalcone derivative. researchgate.net

Intermediate for Optoelectronic and Non-Linear Optical Materials

Chalcone derivatives are extensively studied as promising organic materials for non-linear optical (NLO) and optoelectronic applications. rsc.orgresearchgate.net This interest stems from their molecular architecture, which often follows a donor-π-acceptor (D-π-A) pattern. The two aromatic rings (one acting as a donor and the other as an acceptor) are connected by a conjugated π-electron bridge (the enone moiety), facilitating intramolecular charge transfer, which is a key requirement for NLO activity. rsc.org

The compound this compound and its isomers are key precursors in this field. The bromophenyl group can act as an acceptor or be further modified to tune the electronic properties of the molecule. Research on a closely related isomer, 1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl) prop-2-en-1-one, highlights the potential of this class of compounds. rsc.org Quantum chemical studies on this molecule revealed a high first hyperpolarizability (β) value, calculated to be 56 times higher than that of urea, a standard reference material for NLO properties. rsc.org Furthermore, its low electron reorganization energy suggests it could be an effective electron transport material, a crucial characteristic for optoelectronic devices. rsc.org

The optical properties of brominated chalcones have been investigated both experimentally and theoretically. UV-Vis absorption spectra are used to determine the electronic behavior and the optical band gap of these materials. researchgate.net For one brominated chalcone, experimental measurements in different solvents showed absorption peaks around 257 nm and 321 nm, with a calculated optical band gap of 3.166 eV. researchgate.net Such studies are essential for designing materials with specific light absorption and emission characteristics for applications in light-emitting organic materials and other optoelectronic devices. researchgate.net

Table 2: Investigated Properties of Brominated Chalcones for NLO/Optoelectronics

| Compound/Derivative | Investigated Property | Finding/Value | Significance |

|---|---|---|---|

| 1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl) prop-2-en-1-one | First Hyperpolarizability (β) | 56 times that of urea | Potential for NLO applications |

| 1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl) prop-2-en-1-one | Reorganization Energy | Low electron reorganization energy | Potential as an electron transport material |

| Generic Brominated Chalcone | Optical Band Gap (Experimental) | 3.166 eV | Characterization for optoelectronic behavior |

| (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one | Crystal Structure | Approximately planar molecule | Relates molecular structure to material properties elsevier.com |

Data compiled from studies on the NLO and optoelectronic properties of brominated chalcone derivatives. rsc.orgresearchgate.netelsevier.com

Ligand and Catalyst Precursor Development

The α,β-unsaturated carbonyl system in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netacs.orgeurekaselect.com Through condensation and cyclization reactions with reagents like hydrazine, guanidine, or others, the chalcone backbone can be transformed into a wide range of N-heterocyclic scaffolds, including pyrazolines, pyrimidines, and imidazoles. youtube.comacs.org

These resulting heterocyclic structures are of significant interest in coordination chemistry and catalysis. Many N-heterocyclic compounds are excellent ligands, capable of coordinating with metal centers to form stable and catalytically active complexes. The ability to synthesize a variety of these ligands from a common chalcone precursor allows for the systematic modification of the ligand's steric and electronic properties, which in turn can be used to fine-tune the performance of a metal catalyst.

For example, chalcones serve as starting materials in multi-step syntheses to produce complex structures incorporating piperazine, quinoline, and benzimidazole (B57391) rings. acs.org

Piperazine Hybrids: A key intermediate can be prepared through the substitution of an atom on the chalcone, which is then reacted with piperazine. acs.org

Quinoline Derivatives: Quinoline-based chalcones can be synthesized via aldol (B89426) condensation, leading to carboxamide derivatives that are potential ligands. acs.org

Benzimidazole Scaffolds: Benzimidazole-based chalcones are prepared using the Claisen-Schmidt reaction, serving as precursors for more complex molecules. acs.org

Therefore, this compound is a strategic building block for developing libraries of potential ligands, which can then be screened for applications in homogeneous or heterogeneous catalysis. The presence of the bromo-substituent provides an additional handle for anchoring the resulting ligand to a solid support or for further synthetic elaboration. researchgate.net

Table 3: Heterocyclic Systems Derived from Chalcone Precursors

| Chalcone Precursor | Reactant/Method | Resulting Heterocyclic Scaffold | Potential Application |

|---|---|---|---|

| General Chalcone | Hydrazine | Pyrazoline | Ligand for metal complexes researchgate.neteurekaselect.com |

| General Chalcone | Guanidine | Pyrimidine | Bioactive molecule, Ligand synthesis youtube.com |

| Fluorinated Chalcone | Piperazine | Piperazine-Chalcone Hybrid | Development of complex organic molecules acs.org |

| Quinoline-based Chalcone | Aldol Condensation | Quinoline Carboxamide | Ligand synthesis acs.org |

| Substituted Acetophenone (B1666503)/Benzaldehyde (B42025) | Claisen-Schmidt Reaction | Benzimidazole-based Chalcone | Precursor for advanced functional materials acs.org |

This table illustrates the versatility of chalcones as precursors for various heterocyclic systems with applications in coordination chemistry. researchgate.netyoutube.comeurekaselect.comacs.org

Computational and Theoretical Studies on 1 3 Bromophenyl Prop 2 En 1 One

Electronic Structure and Reactivity Descriptors

The electronic properties of 1-(3-bromophenyl)prop-2-en-1-one have been extensively studied using quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.net These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between these orbitals (E_gap) is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. mdpi.comsemanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netkoyauniversity.org These descriptors, including chemical potential (μ), global hardness (η), and the global electrophilicity index (ω), provide a comprehensive picture of the molecule's reactivity. researchgate.netmdpi.com For instance, a high electrophilicity index points to a molecule's propensity to act as an electrophile in reactions. mdpi.com

| Parameter | Description | Typical Calculated Value Range for Chalcones |

|---|---|---|

| E_HOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -6.0 eV mdpi.com |

| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | -2.6 to -2.0 eV mdpi.com |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.0 to 4.5 eV koyauniversity.orgnih.gov |

| Chemical Potential (μ) | Escaping Tendency of Electrons | -4.5 to -4.0 eV |

| Global Hardness (η) | Resistance to Charge Transfer | 1.5 to 2.25 eV |

| Electrophilicity Index (ω) | Propensity to Accept Electrons | 2.5 to 4.0 eV |

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not rigid, allowing for rotation around the single bonds of the propenone linker. Conformational analysis, typically performed using DFT methods, reveals the most stable arrangements of the molecule. ufms.br For chalcones, the key dihedral angles determine the orientation of the two phenyl rings relative to the central enone bridge. ufms.br The two primary planar conformations are s-cis and s-trans, which describe the arrangement around the single bond connecting the carbonyl group and the α,β-unsaturated system.

Computational studies have shown that for many chalcones, the s-cis and s-trans conformers have very similar energies, with the s-cis often being slightly more stable. ufms.br The planarity of these conformers is favored as it allows for maximum delocalization of π-electrons across the molecule. ufms.br The energy barriers for rotation around the single bonds are relatively low, suggesting that the molecule can interconvert between different conformations at room temperature. researchgate.net

| Conformer | Relative Stability | Typical Rotational Energy Barrier |

|---|---|---|

| s-cis | Often the most stable conformer ufms.br | Low, allowing for room temperature interconversion researchgate.net |

| s-trans | Slightly less stable than s-cis ufms.br |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping the intricate pathways of chemical reactions involving this compound. Chalcones, as α,β-unsaturated ketones, are known to undergo reactions like Michael additions and cycloadditions. researchgate.net Computational studies can model these reactions to determine the most likely mechanism. researchgate.net

For example, the base-catalyzed Claisen-Schmidt condensation, a common method for synthesizing chalcones, has been investigated computationally. researchgate.net These studies propose a multi-step mechanism involving the formation of an enolate followed by an attack on the aldehyde, leading to a ketol intermediate which then dehydrates to form the final chalcone product. researchgate.net

Transition State Characterization and Stability

A critical aspect of elucidating reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of these fleeting structures. For instance, in the Claisen-Schmidt reaction, the transition state for the dehydration step involves the breaking of a C-H bond and the O-H bond of the ketol intermediate. researchgate.net The stability of the transition state directly influences the reaction rate.

Activation Energy and Reaction Path Calculations

The activation energy (Ea) is the energy difference between the reactants and the transition state, and it determines the rate of a chemical reaction. Quantum chemical calculations can provide accurate estimates of activation energies. For the Claisen-Schmidt condensation, the dehydration step is often found to have a low activation barrier, indicating a fast reaction. researchgate.net The entire reaction path can be traced using methods like Intrinsic Reaction Coordinate (IRC) calculations, which confirm that the identified transition state correctly connects the reactants and products.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for the structural verification of reaction products. semanticscholar.org

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. biointerfaceresearch.com Predicted shifts for this compound can be compared with experimental data to confirm its structure. For example, the protons of the vinyl group typically appear in the 7-8 ppm range in the ¹H NMR spectrum, while the carbonyl carbon shows a signal around 190 ppm in the ¹³C NMR spectrum. spectrabase.comresearchgate.net

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. researchgate.net For this compound, the characteristic C=O stretching vibration of the ketone is expected in the 1650-1685 cm⁻¹ region, while the C=C stretching of the enone system appears around 1580-1600 cm⁻¹. fabad.org.tr Calculated frequencies are often scaled to better match experimental values. researchgate.net

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to a molecule's UV-Vis spectrum. researchgate.netnih.gov Chalcones typically exhibit strong absorption bands in the UV-Vis region due to π→π* transitions within the conjugated system. biointerfaceresearch.comresearchgate.net For this compound, these transitions are responsible for its characteristic absorption maxima. researchgate.net

| Spectroscopy | Parameter | Predicted/Typical Range | Reference |

|---|---|---|---|

| ¹H NMR | Vinyl Protons (Hα, Hβ) | 7.0 - 8.0 ppm | researchgate.net |

| Aromatic Protons | 7.2 - 8.2 ppm | biointerfaceresearch.com | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 ppm | spectrabase.com |

| Vinyl Carbons (Cα, Cβ) | 120 - 145 ppm | spectrabase.com | |

| IR | C=O Stretch | 1650 - 1685 cm⁻¹ | fabad.org.tr |

| C=C Stretch | 1580 - 1600 cm⁻¹ | fabad.org.tr | |

| UV-Vis | λ_max (π→π*) | 300 - 400 nm | nih.govbiointerfaceresearch.com |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While gas-phase calculations provide fundamental insights, the behavior of molecules in solution can be significantly different. Molecular dynamics (MD) simulations are employed to study the influence of the solvent on the reactivity and conformation of this compound. nih.govrsc.org In MD simulations, the interactions between the chalcone and a large number of explicit solvent molecules are calculated over time, providing a dynamic picture of the system. researchgate.net

These simulations can reveal how solvent molecules stabilize certain conformers or transition states through interactions like hydrogen bonding. researchgate.net For instance, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction. The solvent-accessible surface area (SASA) can also be calculated to understand how the solvent environment affects the accessibility of reactive sites on the molecule. nih.govresearchgate.net Such studies are crucial for bridging the gap between theoretical calculations and real-world chemical processes. nih.govrsc.org

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

The investigation of intermolecular interactions is crucial for understanding the crystal packing and, consequently, the physicochemical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different types of atomic contacts.

For chalcone derivatives, including those structurally similar to this compound, Hirshfeld surface analysis combined with two-dimensional fingerprint plots provides a detailed breakdown of the intermolecular contacts that govern the supramolecular architecture. nih.govmdpi.com The analysis involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

The Hirshfeld surface is typically mapped with normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, with distances shorter than the van der Waals radii sum, while blue regions represent longer contacts. mdpi.com

In the crystal structure of a related compound, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, molecules are linked into chains by weak C—H⋯O interactions. nih.gov The stability of its crystal structure is further enhanced by van der Waals forces and π–π stacking interactions. nih.gov Similarly, for 1-(3-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, the crystal structure is stabilized by intramolecular C—H···O weak interactions and C—H···π interactions. iucr.org

The quantitative contributions of various intermolecular contacts for several related brominated chalcones, as determined by Hirshfeld surface analysis, are summarized in the table below. This data provides a strong indication of the types and relative importance of interactions expected in the crystal structure of this compound.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Chalcone Compounds.

| Intermolecular Contact | (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one nih.gov | (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one iucr.org |

| H···H | 26.3% | 43.1% |

| C···H/H···C | 21.2% | 17.4% |

| Br···H/H···Br | - | 14.9% |

| C···C | - | 11.9% |

| O···H/H···O | 8.3% | 9.8% |

| Br···C/C···Br | - | 2.0% |

| Br···Br | - | 0.8% |

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of these plots, such as sharp spikes, are characteristic of specific interaction types.

The analysis of these non-covalent interactions is fundamental for crystal engineering, allowing for the rational design of materials with specific properties. The insights gained from Hirshfeld surface analysis of related structures suggest that the crystal packing of this compound is a result of a complex interplay between van der Waals forces, hydrogen bonding, and π-stacking, with a significant contribution from contacts involving the bromine substituent.

Advanced Spectroscopic and Chromatographic Methods for Investigating 1 3 Bromophenyl Prop 2 En 1 One Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1-(3-bromophenyl)prop-2-en-1-one and its derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling unambiguous structure determination and differentiation between isomers. mdpi.comscienceopen.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental insights into the molecular framework. In the ¹H NMR spectrum of chalcones, the protons of the α,β-unsaturated ketone system typically appear as doublets in the downfield region, with a large coupling constant confirming a trans configuration. acs.org The aromatic protons exhibit complex splitting patterns that can be resolved and assigned based on their chemical shifts and coupling constants. rsc.org ¹³C NMR spectroscopy complements this by providing the chemical shifts of each unique carbon atom, including the characteristic carbonyl carbon signal which appears significantly downfield. rsc.orgnih.gov

For more complex structures arising from transformations of this compound, two-dimensional (2D) NMR techniques are essential. science.gov

COSY (Correlation Spectroscopy) establishes correlations between coupled protons, helping to trace the connectivity of the proton network within a molecule. mdpi.comtandfonline.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.comtandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete carbon skeleton and identifying key structural features and points of substitution. mdpi.comtandfonline.comresearchgate.net

These techniques are powerful for unambiguously assigning the structures of reaction products, including regioisomers that may be difficult to distinguish by other means. tandfonline.com

Table 1: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Source |

| (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Not specified | 56.1, 110.2, 111.2, 119.4, 122.9, 123.5, 127.0, 127.6, 130.2, 131.4, 135.4, 140.4, 146.0, 149.3, 151.8, 189.1 | nih.gov |

| General Chalcone (B49325) Structure | Doublets for alkene hydrogens at ~7.78 and 7.95 ppm | Carbonyl carbon near 181 ppm | researchgate.netrsc.org |

Real-time NMR spectroscopy is a powerful, albeit less commonly reported, method for studying the kinetics of chemical reactions. By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to monitor the disappearance of reactants and the appearance of products simultaneously. This allows for the determination of reaction rates, orders of reaction, and the potential observation of transient intermediates. Studies on chalcone synthesis have utilized ¹H NMR to estimate reaction yields by integrating signals against an internal standard, which can be adapted for kinetic monitoring over time. acs.orgmdpi.com The Claisen-Schmidt condensation, a common method for synthesizing chalcones, has been studied kinetically, with some reactions showing completion in as little as 10 minutes under sonochemical conditions, while conventional methods may take hours. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present. In the context of this compound transformations, these methods are particularly useful for tracking changes in key functional groups.

The IR spectrum of a chalcone is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1674–1677 cm⁻¹. acs.org The C=C stretching vibration of the enone system is also observable. acs.org During a reaction, such as the reduction of the double bond or the carbonyl group, the disappearance or shift of these characteristic bands provides direct evidence of the transformation. For instance, hydrogenation of the C=C double bond would lead to the disappearance of the olefinic stretching band.

Table 2: Characteristic IR Absorption Frequencies for Chalcones

| Functional Group | Typical Wavenumber (cm⁻¹) | Source |

| Carbonyl (C=O) stretch | 1674 - 1677 | acs.org |

| Alkene (C=C) stretch | 1555 - 1636 | acs.org |

| C-H aromatic stretch | ~3100 - 3000 | rsc.org |

| C-Br stretch | ~680 - 515 | N/A |

Raman spectroscopy can also be employed, and while it also probes vibrational modes, its selection rules differ from IR. This can sometimes provide information on vibrations that are weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Product Characterization and Mechanistic Insights

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of reaction products and can provide structural information through the analysis of fragmentation patterns. unthsc.edu

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion. This ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is often unique to the compound's structure. chemguide.co.uk Common fragmentation pathways for chalcones involve cleavages of the C-C and C-Br bonds. nih.govdocbrown.info The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a powerful tool for confirming the identity of a newly synthesized derivative of this compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed formula, chemists can have a high degree of confidence in the product's composition. For example, the calculated mass for C₁₇H₁₅BrO₃ is 346.02046, and a found HRMS value of 346.019994 strongly supports this formula. nih.gov

Tandem mass spectrometry, also known as MS/MS or MSⁿ, is a technique where ions of a specific m/z are selected, fragmented, and their fragment ions are then analyzed. youtube.com This method is invaluable for elucidating complex structures and probing reaction mechanisms. nih.govnih.gov By isolating a specific product ion and inducing further fragmentation, it is possible to piece together its structure and infer the fragmentation pathways. This can help differentiate between isomers and provide evidence for proposed reaction intermediates. nih.gov For chalcones, tandem MS can distinguish between isomers based on their unique fragmentation patterns, which can be influenced by the substitution pattern on the aromatic rings. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Reaction Products and Conformational Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. For derivatives of this compound, this method is crucial for unambiguously confirming the molecular structure of reaction products, as well as for conducting detailed conformational analysis in the solid state. The insights gained from X-ray crystallography are vital for understanding structure-property relationships.

The fundamental principle of this technique involves irradiating a single crystal of a compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

In the context of this compound transformations, X-ray crystallography has been employed to characterize various chalcone derivatives. For instance, in the structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the molecule is non-planar, with a significant dihedral angle of 48.92 (11)° between the bromophenyl and fluorophenyl rings. researchgate.netnist.gov The trans conformation about the C=C double bond is confirmed by a C6—C7=C8—C9 torsion angle of -165.7 (2)°. researchgate.netnist.gov In contrast, the derivative (E)-1-(3-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is nearly planar, with a dihedral angle of just 3.32 (17)° between the two aromatic rings. nih.govnih.gov This planarity, or lack thereof, significantly influences the crystal packing and intermolecular interactions, which can include weak C-H···O hydrogen bonds and π-π stacking interactions. nih.govnih.govsigmaaldrich.com

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| (E)-1-(3-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀BrNO₃ | Monoclinic | P2₁/c | 6.0511 (7) | 5.0503 (6) | 21.841 (3) | 94.615 (3) | 664.58 (14) | 2 | nih.govnih.gov |

| (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | C₁₅H₁₀BrFO | Monoclinic | P2₁/n | 7.6032 (7) | 5.9277 (6) | 27.600 (3) | 93.183 (2) | 1242.0 (2) | 4 | researchgate.netnist.gov |

| (2E)-1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one | C₁₇H₁₄BrNO₅ | Orthorhombic | Pca2₁ | 6.8547 (2) | 8.3205 (2) | 27.1509 (6) | - | 1548.54 (7) | 4 | acs.org |

| (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | C₁₅H₁₀BrClO | Triclinic | P-1 | 5.9197 (8) | 7.3391 (11) | 14.8171 (17) | α=101.929(11) | 626.22 (15) | 2 | nih.gov |

| 1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one | C₁₃H₉BrOS | Monoclinic | P2₁/c | 14.0993 (3) | 13.8355 (3) | 5.8022 (1) | 96.634 (1) | 1124.26 (4) | 4 | researchgate.net |

| (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one | C₁₉H₁₃BrO | Triclinic | P-1 | 5.8944 (9) | 7.8190 (12) | 16.320 (2) | α=102.436(19) | 715.1 (2) | 2 | nih.gov |

| 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C₁₆H₁₃BrO | Monoclinic | P2₁/c | - | - | - | - | - | - | |

| (E)-1-(4-Bromophenyl)but-2-en-1-one | C₁₀H₉BrO | Monoclinic | P2₁/c | - | - | - | - | - | - | sigmaaldrich.com |

Note: Some cell parameters (α, γ for triclinic and monoclinic systems, and all for some compounds) are not listed for brevity but are available in the cited literature.

Advanced Chromatographic Techniques (GC-MS, LC-MS) for Reaction Mixture Analysis

The synthesis of this compound and its derivatives, often carried out via Claisen-Schmidt condensation, can result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and various byproducts. researchgate.net Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the qualitative and quantitative analysis of these mixtures.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and a unique fragmentation pattern that serves as a "molecular fingerprint."

LC-MS is used for a broader range of compounds, including those that are non-volatile or thermally labile. Separation occurs in a liquid mobile phase based on the analyte's affinity for the column's stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically through an interface like electrospray ionization (ESI), which allows for the analysis of larger and more polar molecules. nih.gov

In multi-step syntheses involving this compound, ensuring the purity of each intermediate is critical for the success of subsequent reaction steps. Both GC-MS and LC-MS are powerful tools for this purpose. By developing a chromatographic method that effectively separates the intermediate from starting materials and potential side products, its purity can be accurately assessed.

For instance, after the synthesis of a chalcone, a small aliquot of the crude reaction mixture can be analyzed. The resulting chromatogram will show peaks corresponding to each component. The area under each peak is proportional to the concentration of that component. The purity of the desired intermediate can be calculated as the percentage of its peak area relative to the total area of all peaks in the chromatogram. High-resolution mass spectrometry can further confirm the identity of the main peak by providing a highly accurate mass measurement, which helps to verify the elemental composition. nih.gov

Understanding the formation of byproducts is crucial for optimizing reaction conditions to maximize the yield and purity of the target compound. The Claisen-Schmidt condensation used to synthesize chalcones can sometimes lead to self-condensation of the ketone or other side reactions. researchgate.net

GC-MS and LC-MS are invaluable for the separation and structural elucidation of these often low-abundance byproducts. After separation by the chromatographic component, the mass spectrometer provides critical data for identification. The molecular ion peak ([M]⁺ or [M+H]⁺) reveals the molecular weight of the byproduct. The fragmentation pattern, particularly in GC-MS or MS/MS experiments in LC-MS, offers structural clues. researchgate.net For example, the fragmentation of chalcones often involves cleavage at the α,β-unsaturated ketone core, which can help to identify the two aromatic ring components of an unknown byproduct. researchgate.net

Common potential byproducts in the synthesis of this compound from 3-bromoacetophenone and an aldehyde could include:

| Potential Byproduct | Formation Mechanism | Identification Method |

| Self-condensation product of 3-bromoacetophenone | Aldol (B89426) condensation of two molecules of the ketone | GC-MS or LC-MS |

| Michael addition product | Nucleophilic addition to the α,β-unsaturated system | LC-MS |

| Cannizzaro reaction products of the aldehyde | If the aldehyde has no α-hydrogens, under strong base | GC-MS or LC-MS |

| Over-brominated or de-brominated species | If reaction conditions are harsh or impurities exist | GC-MS or LC-MS |

By identifying these byproducts, chemists can adjust reaction parameters such as temperature, reaction time, or the type and amount of catalyst to minimize their formation.

Future Research Directions and Emerging Paradigms for 1 3 Bromophenyl Prop 2 En 1 One Research

Development of More Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign methods for synthesizing chalcones, including 1-(3-bromophenyl)prop-2-en-1-one. Traditional methods like the Claisen-Schmidt condensation often rely on stoichiometric amounts of base or acid catalysts, leading to significant waste generation. researchgate.net Future research will focus on minimizing this environmental impact.

Key areas of development include:

Heterogeneous Catalysis: The use of solid acid or base catalysts is a promising sustainable alternative. These catalysts, such as ion-exchange resins like Amberlyst-15, can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification processes. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of chalcone (B49325) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. acs.orgchemrevlett.com This technique reduces energy consumption and can sometimes be performed under solvent-free conditions, further enhancing its green credentials.

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a core principle of green chemistry. Research into solid-state or neat reactions for chalcone synthesis will be crucial for developing truly sustainable processes.

Applications of Flow Chemistry in Enone Transformations

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govresearchgate.netvapourtec.com For the synthesis and transformation of α,β-unsaturated ketones like this compound, flow chemistry presents a paradigm for producing these compounds with high efficiency and consistency.

A notable application is the hydration-condensation reaction of alkynes and aldehydes using a heterogeneous solid acid catalyst in a flow microwave setup to produce α,β-unsaturated ketones. nih.gov This method allows for multigram-scale synthesis with simplified operational procedures. nih.gov Furthermore, the reduction of α,β-unsaturated carbonyl compounds to their corresponding allylic alcohols has been successfully implemented in flow reactors using stabilized solutions of sodium borohydride (B1222165), a process that is often difficult to control in batch mode. acs.org The ability to handle unstable intermediates and hazardous reagents more safely makes flow chemistry particularly attractive for exploring new reactivity. vapourtec.comresearchgate.net

| Transformation | Reagents/Catalyst | Key Advantage in Flow | Reference |

|---|---|---|---|

| Synthesis from Alkynes and Aldehydes | Heterogeneous solid acid catalyst (e.g., Amberlyst-15) | Scalability, catalyst recyclability, energy efficiency. | nih.gov |

| Selective Carbonyl Reduction (Luche Reduction) | NaBH₄, CeCl₃ | Short residence times (20s), high selectivity (up to 98%), safe handling of NaBH₄. | acs.org |

| Synthesis of β-Aminoketones | Vinyl Grignard reagents, Amides | Overcomes clogging from salt precipitates, residence times <90s. | researchgate.net |

| Synthesis of β-amino α,β-unsaturated esters | β-ketoester, Ammonia (B1221849)/Amines | Amenable to kilo-scale production, enhanced heat/mass transfer. | researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of chemical reactions presents a significant challenge for predictive chemistry. Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools to navigate this complexity. bath.ac.uk For a compound like this compound, ML models can be trained on large datasets of similar reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. neurips.ccnips.cc

Future applications in this area include:

Reactivity Prediction: ML algorithms can learn from the physicochemical and stereoelectronic descriptors of reactants to predict the likelihood and outcome of a reaction. mdpi.com This can be used to screen potential transformations of the enone scaffold of this compound without the need for extensive experimentation.

Reaction Optimization: By analyzing how reaction parameters (temperature, solvent, catalyst, etc.) influence yield and selectivity, AI can build predictive models to identify the optimal conditions for a desired transformation, saving time and resources. bath.ac.uk

Predicting Enantioselectivity: For asymmetric catalysis, ML models are being developed to predict the enantiomeric excess (e.e.) of a reaction. nih.gov This is achieved by creating reaction-based representations that accurately map the catalyst and substrate structure to the transition state energy, a crucial factor in determining stereochemical outcomes. nih.gov

Exploration of Novel Catalytic Systems for Specific Reactivity Modes

The reactivity of the α,β-unsaturated carbonyl system in this compound can be precisely controlled through the selection of an appropriate catalyst. While classical acid and base catalysis are well-established, future research will delve into more sophisticated catalytic systems to unlock specific and previously inaccessible reaction pathways.

Promising areas of exploration include:

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, offer a modern alternative to the Claisen-Schmidt condensation for synthesizing chalcones. chemrevlett.commdpi.com These methods provide a versatile route to a wide array of derivatives.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For enones, organocatalysts can be designed to activate the substrate towards specific nucleophilic additions, providing access to chiral derivatives with high enantioselectivity.

Photoredox Catalysis: Visible-light photoredox catalysis enables unique bond formations under mild conditions. This approach could be used to engage the enone system of this compound in novel cycloadditions or radical conjugate additions.

| Catalyst Type | Reaction | Advantage | Reference |

|---|---|---|---|

| Heterogeneous Solid Acids (e.g., Amberlyst-15) | Condensation of alkynes and aldehydes | Sustainable, reusable, suitable for flow chemistry. | nih.gov |

| Palladium Complexes (e.g., PdCl₂(PPh₃)₂) | Cross-coupling of styryltrifluoroborates and benzoyl chlorides | Modern alternative to classical condensation, high versatility. | acs.orgmdpi.com |

| Inorganic Bases (e.g., NaOH, KOH) | Claisen-Schmidt Condensation | Well-established, simple, good to excellent yields. | researchgate.netmdpi.com |

In-depth Mechanistic Studies on Underexplored Reactivity Modes

While the common reactivity modes of chalcones are well-documented, a deeper mechanistic understanding of more subtle or underexplored transformations is needed. Advanced computational chemistry and spectroscopic techniques are critical for elucidating complex reaction pathways. Quantum chemical investigations using methods like Density Functional Theory (DFT) can be employed to study the molecular structure, orbital interactions (such as HOMO-LUMO analysis), and transition states of reactions involving this compound. nih.gov

Such studies can provide insights into:

Pericyclic Reactions: The potential for the enone system to participate in Diels-Alder or other cycloaddition reactions under thermal or photochemical conditions warrants further mechanistic investigation.

Unusual Rearrangements: Catalytic systems may induce novel molecular rearrangements. Understanding the step-by-step mechanism of these transformations is key to controlling their outcomes and expanding their synthetic utility.

Role of Weak Interactions: Studies have shown that weak intermolecular interactions, such as C-H···π interactions, can influence the crystal packing and solid-state properties of chalcone derivatives. nih.gov Mechanistic studies can clarify how these forces direct reactivity in solvent-free or solid-state reactions.

Design and Synthesis of Complex Derivatives with Tunable Reactivity for Advanced Materials

The chalcone scaffold is an excellent template for designing molecules with specific electronic and steric properties. By systematically modifying the two aromatic rings and the enone bridge of this compound, a vast library of derivatives can be synthesized for potential use in advanced materials. The focus of this research direction is purely on the principles of synthetic design to achieve tunable reactivity, rather than the characterization of the final material's properties.

Synthetic design strategies include:

Scaffold Hopping: Replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems (e.g., naphthalene, pyridine (B92270), thiophene, furan) can dramatically alter the molecule's electronic profile and reactivity. nih.govresearchgate.net

Substituent Effects: Introducing a variety of electron-donating or electron-withdrawing groups at different positions on the aromatic rings allows for fine-tuning of the reactivity of the α,β-unsaturated carbonyl system. mdpi.comnih.govsci-hub.se For example, the introduction of a nitro group can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. sci-hub.seelsevier.com

Conformational Constraints: Introducing bulky substituents or incorporating the enone system into a larger ring structure can impose conformational rigidity. This can be used to control the stereochemical outcome of subsequent reactions or to pre-organize the molecule for specific binding interactions. nih.gov

| Design Principle | Synthetic Strategy | Intended Effect on Reactivity | Reference |

|---|---|---|---|

| Scaffold Hopping | Replacing benzene (B151609) ring with pyridine, thiophene, or furan. | Modulates electronic structure and introduces new potential coordination sites. | nih.gov |

| Space Exploration | Introducing various substituents (e.g., -NO₂, -NH₂) onto the aromatic rings. | Fine-tunes the electrophilicity of the enone system and alters steric hindrance. | mdpi.comnih.govsci-hub.se |

| Conformational Analysis | Designing derivatives based on principles of conformational restriction. | Pre-organizes the molecule for specific reactions or interactions. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.